Cavutilide

Description

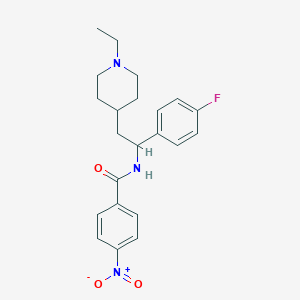

Structure

3D Structure

Properties

CAS No. |

1276186-19-6 |

|---|---|

Molecular Formula |

C22H26FN3O3 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N-[2-(1-ethylpiperidin-4-yl)-1-(4-fluorophenyl)ethyl]-4-nitrobenzamide |

InChI |

InChI=1S/C22H26FN3O3/c1-2-25-13-11-16(12-14-25)15-21(17-3-7-19(23)8-4-17)24-22(27)18-5-9-20(10-6-18)26(28)29/h3-10,16,21H,2,11-15H2,1H3,(H,24,27) |

InChI Key |

STSQHGMNQPXBLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)CC(C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cavutilide on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cavutilide (also known as Niferidil or RG-2) is a Class III antiarrhythmic agent demonstrating notable efficacy in the cardioversion of atrial fibrillation, including persistent forms. Its primary mechanism of action lies in the potent and selective blockade of the rapid component of the delayed rectifier potassium current (I_Kr), encoded by the hERG gene. This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes, thereby suppressing the re-entrant circuits that underlie atrial fibrillation. While its principal target is I_Kr, cavutilide also exhibits effects on other cardiac ion channels, albeit at significantly higher concentrations. This guide provides a comprehensive overview of the electrophysiological effects of cavutilide on cardiac myocytes, detailing its interactions with various ion channels, summarizing quantitative data, outlining experimental protocols for its study, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action: Potent I_Kr Blockade

Cavutilide exerts its antiarrhythmic effect primarily through a concentration-dependent blockade of the delayed rectifier potassium current (I_K)[1]. Specifically, it is a highly potent inhibitor of the rapid component of this current, I_Kr[2]. The inhibition of I_Kr leads to a delay in cardiac repolarization, which manifests as a prolongation of the action potential duration (APD) and an extension of the refractory period of cardiomyocytes[1]. This electrophysiological alteration is the cornerstone of its effectiveness in terminating re-entrant arrhythmias like atrial fibrillation.

Atrial vs. Ventricular Effects

Studies in guinea pig models have demonstrated that cavutilide exhibits a degree of atrial selectivity. The IC50 for I_Kr inhibition in atrial myocytes was found to be significantly lower than in ventricular myocytes, suggesting a more potent effect on the atrial tissue[2]. This atrial-preferential action is a desirable characteristic for an anti-atrial fibrillation drug, as it may reduce the risk of proarrhythmic effects in the ventricles.

Quantitative Data on Ion Channel Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of cavutilide (niferidil) on various cardiac ion channels, primarily from preclinical studies in animal models.

| Potassium Channel | Animal Model | Myocyte Type | IC50 | Reference |

| I_Kr | Guinea Pig | Atrial | 1.26 x 10⁻⁹ M | [2] |

| Guinea Pig | Ventricular | 3.82 x 10⁻⁸ M | [2] | |

| CHO-K1 cells (hERG) | - | 12.8 nM | ||

| I_Ks | Guinea Pig | Atrial | Low sensitivity (46.2% block at 10⁻⁴ M) | [2] |

| I_Kur | Mouse | Ventricular | 6 x 10⁻⁵ M | |

| I_to | Mouse | Ventricular | 2.03 x 10⁻⁴ M | |

| I_K1 | Guinea Pig | Atrial | Almost insensitive | [2] |

| Mouse | Ventricular | Almost insensitive | ||

| I_KACh | Guinea Pig | Atrial | 9.2 x 10⁻⁶ M | [2] |

| I_KATP | Guinea Pig | Atrial | 2.26 x 10⁻⁴ M | [2] |

| Calcium & Sodium Channels | Animal Model | Myocyte Type | IC50 / Effect | Reference |

| I_CaL | Mouse | Ventricular | ~10⁻⁴ M (modest decrease) | |

| I_Na | Mouse | Ventricular | Not significantly altered |

Effects on Cardiac Action Potential

The primary consequence of cavutilide's ion channel blockade is the prolongation of the cardiac action potential.

| Parameter | Animal Model/Preparation | Effect | Concentration | Reference |

| APD90 | Guinea Pig Atrial Multicellular Preparations | 15.2 ± 2.8% increase | 10⁻⁸ M | [2] |

| Guinea Pig Atrial Multicellular Preparations | Max ~32.5% increase | 10⁻⁶ M - 10⁻⁵ M | [2] | |

| Rabbit Right Atrial Tissue | 26 ± 7% increase | 1 µM | [3] | |

| APD50 | Mouse Ventricular Myocardium | 12.05 ± 1.8% increase | 10⁻⁶ M | |

| Mouse Ventricular Myocardium | 32.1 ± 4.9% increase | 10⁻⁵ M | ||

| AERP & VERP | Anesthetized Dogs | Dose-dependent increase | 1-80 µg/kg | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the effects of cavutilide.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of cavutilide on specific cardiac ion currents (e.g., I_Kr, I_Ks, I_CaL).

Cell Preparation:

-

Cardiac myocytes are enzymatically isolated from the desired cardiac tissue (e.g., guinea pig atria or ventricles, mouse ventricles).

-

For heterologous expression studies, cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) are transfected with the gene encoding the ion channel of interest (e.g., hERG for I_Kr).

Solutions:

-

Pipette Solution (for K+ currents): (in mM) 110 KCl, 10 HEPES, 5 K2ATP, 5 MgCl2, 10 EGTA; pH adjusted to 7.2 with KOH.

-

Bath Solution (for I_Kr): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate I_Kr, other currents are blocked pharmacologically (e.g., with nifedipine for I_CaL and tetrodotoxin for I_Na).

-

Bath Solution (for I_Ks): Similar to the I_Kr solution, but with specific blockers for other currents to isolate I_Ks.

-

Bath Solution (for I_CaL): A modified Tyrode's solution with K+ replaced by Cs+ to block K+ currents, and containing tetrodotoxin to block I_Na.

Voltage-Clamp Protocols:

-

For I_Kr (hERG):

-

Holding potential: -80 mV.

-

Depolarizing pulse to +20 mV for 1-2 seconds to activate and inactivate the channels.

-

Repolarizing pulse to -50 mV to observe the characteristic tail current, which is measured to quantify the current amplitude.

-

-

For I_Ks:

-

Holding potential: -50 mV.

-

Depolarizing pulses of varying durations and voltages (e.g., to +50 mV for 2-5 seconds) are applied to elicit the slowly activating current.

-

The tail current upon repolarization to -40 mV is measured.

-

-

For I_CaL:

-

Holding potential: -40 mV (to inactivate Na+ channels).

-

Depolarizing steps from -40 mV to +60 mV in 10 mV increments are applied to elicit the inward Ca2+ current. The peak inward current at each voltage is measured.

-

Data Analysis:

-

Concentration-response curves are generated by applying increasing concentrations of cavutilide and measuring the percentage of current inhibition.

-

The IC50 value is calculated by fitting the data to the Hill equation.

Action Potential Recordings with Microelectrodes

Objective: To measure the effect of cavutilide on the action potential duration and other parameters in multicellular cardiac preparations.

Preparation:

-

Multicellular preparations, such as right atrial trabeculae or ventricular papillary muscles, are dissected from animal hearts (e.g., guinea pig, rabbit).

-

The preparation is placed in a perfusion chamber and superfused with oxygenated Tyrode's solution at 37°C.

Recording:

-

Sharp glass microelectrodes filled with 3 M KCl are impaled into the cardiac cells to record the transmembrane potential.

-

Action potentials are elicited by electrical stimulation at a constant frequency (e.g., 1 Hz).

Data Analysis:

-

Action potential parameters, including resting membrane potential, amplitude, and duration at 50% and 90% repolarization (APD50 and APD90), are measured before and after the application of cavutilide.

Signaling Pathways and Voltage Dependence

Currently, there is limited direct evidence in the published literature to suggest that cavutilide's mechanism of action involves the modulation of intracellular signaling pathways, such as those involving protein kinase A (PKA) or protein kinase C (PKC). The primary mechanism appears to be a direct blockade of the ion channel pore.

The voltage-dependence of cavutilide's block on various ion channels has not been extensively characterized in the available literature. While the block of hERG channels by many drugs is known to be voltage-dependent, specific data for cavutilide is not detailed.

Visualizations

Signaling Pathway of Cavutilide's Primary Action

Caption: Primary mechanism of action of cavutilide on cardiac myocytes.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for determining the effect of cavutilide on a specific ion current.

Conclusion

Cavutilide is a potent Class III antiarrhythmic drug with a primary mechanism of action centered on the blockade of the I_Kr current in cardiac myocytes. This leads to a prolongation of the action potential duration and effective refractory period, which is particularly effective in terminating atrial fibrillation. Its apparent atrial selectivity makes it a promising therapeutic agent with a potentially favorable safety profile concerning ventricular proarrhythmias. Further research is warranted to fully elucidate the voltage-dependence of its ion channel blockade and to investigate any potential modulatory effects on intracellular signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

Cavutilide's Molecular Interactions Beyond the hERG Channel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as niferidil) is a potent class III antiarrhythmic agent primarily recognized for its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, the ionic basis of the rapid delayed rectifier current (IKr). This action prolongs the cardiac action potential duration, a key mechanism for treating atrial fibrillation. However, a comprehensive understanding of a drug's pharmacological profile requires thorough investigation of its interactions with other molecular targets. This technical guide provides a detailed overview of the known molecular targets of cavutilide beyond the hERG channel, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Off-Target Molecular Profile of Cavutilide

While the primary therapeutic effect of cavutilide is attributed to its potent hERG channel blockade, preclinical studies have revealed a broader spectrum of activity. Notably, cavutilide interacts with other cardiac ion channels, albeit with lower affinity. These off-target interactions are critical for a complete safety and efficacy assessment of the drug.

L-type Calcium Channel (ICaL) Inhibition

Cavutilide has been shown to inhibit the L-type calcium current (ICaL), a crucial component of the cardiac action potential. This inhibitory effect is considered modest compared to its potent hERG blockade.

Other Potassium Channel Interactions

Studies on murine ventricular myocytes have revealed that cavutilide (niferidil) also inhibits other potassium currents, including the ultrarapid delayed rectifier potassium current (IKur) and the sustained delayed rectifier potassium current (Iss).[1]

Sodium Channel (INa) Interaction

Investigations into the effects of cavutilide on the cardiac sodium current (INa) have shown that it is not significantly altered by the drug.[1]

Quantitative Data on Off-Target Interactions

The following table summarizes the available quantitative data for cavutilide's (niferidil's) interactions with various molecular targets.

| Target Ion Channel | Species | IC50 Value | Reference |

| hERG (IKr) | Human (CHO-K1 cells) | 12.8 nM | [2] |

| L-type Calcium Current (ICaL) | Mouse (ventricular myocytes) | ~100 µM | [1] |

| Ultrarapid Delayed Rectifier K+ Current (IKur) | Mouse (ventricular myocytes) | 60 µM | [1] |

| Sustained Delayed Rectifier K+ Current (Iss) | Mouse (ventricular myocytes) | 28 µM | [1] |

| Transient Outward K+ Current (Ito) | Mouse (ventricular myocytes) | 203 µM | [1] |

| Inward Rectifier K+ Current (IK1) | Mouse (ventricular myocytes) | Almost insensitive | [1] |

| Acetylcholine-activated K+ Current (IKACh) | Guinea Pig (atrial myocytes) | 9.2 µM | [3] |

| ATP-sensitive K+ Current (IKATP) | Guinea Pig (atrial myocytes) | 226 µM | [3] |

Experimental Protocols

The identification and characterization of cavutilide's molecular targets have been primarily achieved through electrophysiological studies, specifically using the whole-cell patch-clamp technique.

General Workflow for Ion Channel Inhibition Assays

The following diagram illustrates a generalized workflow for assessing the inhibitory effect of a compound like cavutilide on a specific ion channel using the patch-clamp technique.

Detailed Protocol for Measuring L-type Calcium Current (ICaL) Inhibition

The following is a representative protocol for measuring ICaL in isolated ventricular myocytes, which can be adapted to study the effects of cavutilide.

1. Cell Preparation:

-

Ventricular myocytes are enzymatically isolated from adult mouse hearts.

-

Cells are stored in a solution at room temperature and used for experiments within 8 hours of isolation.

2. Electrophysiological Recording:

-

The whole-cell patch-clamp technique is employed.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 130 CsCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

Cells are held at a holding potential of -80 mV.

-

ICaL is elicited by depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms.

3. Data Analysis:

-

Peak inward current is measured at each voltage step.

-

The effect of different concentrations of cavutilide on the peak ICaL is determined.

-

A concentration-response curve is generated to calculate the IC50 value.

Signaling Pathway Implications

The inhibition of ICaL by cavutilide, although modest, can have implications for cardiac signaling and cellular function. The following diagram illustrates the central role of the L-type calcium channel in excitation-contraction coupling.

Conclusion

While cavutilide's primary mechanism of action is the potent blockade of the hERG channel, this technical guide highlights its broader pharmacological profile. The modest inhibition of the L-type calcium current and other potassium channels contributes to its overall electrophysiological effects. A thorough understanding of these off-target interactions is essential for a comprehensive assessment of cavutilide's clinical utility and safety profile. Further research, including comprehensive off-target screening panels, would be beneficial to fully elucidate the complete molecular target landscape of this potent antiarrhythmic agent.

References

- 1. Effects of new class III antiarrhythmic drug niferidil on electrical activity in murine ventricular myocardium and their ionic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of hERG K+ channel inhibition by the new class III antiarrhythmic drug cavutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Class III Antiarrhythmic Drug Niferidil Prolongs Action Potentials in Guinea Pig Atrial Myocardium via Inhibition of Rapid Delayed Rectifier - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Electrophysiology of Niferidil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical electrophysiological properties of Niferidil, a Class III antiarrhythmic agent. The information presented is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment.

Core Electrophysiological Profile

Niferidil's primary mechanism of action is the potent and selective inhibition of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action leads to a prolongation of the cardiac action potential duration (APD), a hallmark of Class III antiarrhythmic drugs.

Effects on Cardiac Action Potential

Preclinical studies in guinea pig atrial and ventricular myocytes have demonstrated that Niferidil prolongs the APD at 90% repolarization (APD90) in a concentration-dependent manner.

| Parameter | Atrial Myocardium (guinea pig) |

| APD90 Prolongation | 15.2 ± 2.8% at 10-8 M |

| EC50 for APD Prolongation | 1.13 x 10-8 M |

Table 1: Effect of Niferidil on Action Potential Duration in Guinea Pig Atrial Myocardium.[1]

Effects on Potassium Currents

Niferidil exhibits high selectivity for the IKr current over other cardiac potassium currents.

| Ion Channel | IC50 (Atrial Myocardium - guinea pig) | IC50 (Ventricular Myocytes - guinea pig) | Notes |

| IKr (rapid delayed rectifier) | 1.26 x 10-9 M[1] | 3.82 x 10-8 M[1] | Extremely sensitive. |

| IKs (slow delayed rectifier) | Low sensitivity; 10-4 M decreased peak density to 46.2 ± 5.5% of control.[1] | - | Low sensitivity. |

| IK1 (inward rectifier) | Almost insensitive.[1] | - | Insensitive. |

| IKACh (acetylcholine-activated) | 9.2 x 10-6 M[1] | - | Effectively suppressed at micromolar concentrations. |

| IKATP (ATP-sensitive) | 2.26 x 10-4 M[1] | - | Much less sensitive. |

Table 2: Inhibitory Effects of Niferidil on Cardiac Potassium Currents in Guinea Pigs.

Effects on Sodium and Calcium Currents

A study conducted in murine myocardium reported that Niferidil has negligible effects on calcium and sodium currents at micromolar concentrations[2]. However, specific quantitative data from dedicated preclinical studies on cardiac sodium and calcium channels are not extensively available in the public domain.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical electrophysiology studies of Niferidil.

Action Potential Recording in Multicellular Preparations

Objective: To measure the effect of Niferidil on the action potential duration in intact cardiac tissue.

Methodology:

-

Preparation: Isolated right atrial multicellular preparations from guinea pigs are used.

-

Mounting: The preparations are mounted in a chamber and superfused with a physiological salt solution.

-

Recording: Action potentials are recorded using sharp glass microelectrodes filled with 3 M KCl.

-

Stimulation: The preparations are stimulated at a constant frequency (e.g., 1 Hz).

-

Drug Application: Niferidil is applied to the superfusion solution at various concentrations.

-

Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application.

Whole-Cell Patch-Clamp Technique for Ionic Current Measurement

Objective: To measure the effect of Niferidil on specific cardiac ion currents (e.g., IKr, IKs) in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Single atrial or ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

-

Internal Solution (for K+ currents): Contains (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP, adjusted to pH 7.3 with KOH.

-

External Solution (for IKr): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. Specific channel blockers (e.g., for IK1 and IKs) are added to isolate IKr.

-

Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.

-

Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the current of interest. For IKr, a typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

-

Drug Application: Niferidil is applied via the external solution.

-

Data Analysis: The peak tail current is measured before and after drug application to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Niferidil's Action

Caption: Niferidil's primary mechanism of action.

Experimental Workflow for Preclinical Electrophysiology Study

Caption: General workflow for preclinical electrophysiology studies.

References

Unraveling the Cellular Tapestry: A Technical Guide to Cavutilide's Effects on Atrial and Ventricular Myocardium

For Immediate Release

This technical whitepaper provides an in-depth exploration of the cellular electrophysiological effects of Cavutilide (also known as Niferidil or Refralon), a novel Class III antiarrhythmic agent, on atrial and ventricular tissues. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Cavutilide's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of its cellular signaling pathways.

Executive Summary

Cavutilide has demonstrated high efficacy in the termination of persistent and paroxysmal atrial fibrillation (AF), coupled with a notably low risk of proarrhythmic events such as Torsade de Pointes (TdP).[1] This favorable safety profile is attributed to its unique state-dependent and frequency-dependent inhibition of the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene. This document elucidates the nuanced cellular effects of Cavutilide, highlighting the key differences in its interaction with atrial and ventricular myocytes, which underpin its clinical utility.

Mechanism of Action: A Tale of Two Tissues

Cavutilide's primary molecular target is the hERG potassium channel, a crucial component in the repolarization phase of the cardiac action potential.[1] Unlike many other Class III antiarrhythmics, Cavutilide exhibits a potent and specific, state-dependent blockade of the IKr current.

Key Mechanistic Features:

-

State-Dependent Binding: Cavutilide demonstrates a unique binding characteristic to the hERG channel. It effectively binds to the open and inactivated states of the channel but not to the resting state.[1][2] This implies that the drug's inhibitory action is most pronounced when the channels are actively participating in repolarization.

-

Frequency-Dependent Blockade: The inhibition of IhERG by Cavutilide is frequency-dependent, with a greater block observed at higher depolarization frequencies.[1][2] This is a critical feature that contributes to its atrial-selective action. During atrial fibrillation, where atrial rates are extremely high, Cavutilide exerts a more potent IKr blockade compared to the slower, regular rhythm of the ventricles. This targeted action in the fibrillating atria is believed to be the cornerstone of its high antiarrhythmic efficacy and lower proarrhythmic risk in the ventricles.[1]

-

Calcium Current Inhibition: In addition to its primary effect on IKr, Cavutilide also inhibits the L-type calcium current (ICaL).[3] This dual-channel blockade contributes to the prolongation of the action potential duration and the effective refractory period of cardiomyocytes.

The following diagram illustrates the proposed mechanism of Cavutilide's state-dependent IKr blockade.

Quantitative Cellular Effects: Atrial vs. Ventricular Tissue

The differential effects of Cavutilide on atrial and ventricular myocardium are central to its clinical profile. The following tables summarize the key quantitative data available from preclinical and clinical studies.

| Parameter | Cell Type/Tissue | Value | Reference |

| IhERG Inhibition (IC50) | CHO-K1 cells expressing hERG | 12.8 nM | [1][2] |

| IhERG Inhibition Time Constant (τ) at +60mV | CHO-K1 cells expressing hERG (100 nM Cavutilide) | 78.8 ms | [1][2] |

| IhERG Inhibition Time Constant (τ) at 0mV | CHO-K1 cells expressing hERG (100 nM Cavutilide) | 103 ms | [1][2] |

| IhERG Inhibition Time Constant (τ) at -30mV | CHO-K1 cells expressing hERG (100 nM Cavutilide) | 153 ms | [1][2] |

Experimental Protocols

A detailed understanding of the methodologies employed in studying Cavutilide is crucial for the replication and extension of these findings.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effects of Cavutilide on the hERG potassium channel current (IhERG).

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the hERG channel.

Protocol:

-

Cell Culture: CHO-K1 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.

-

Recording Solutions:

-

External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Pipette resistance is typically 2-4 MΩ.

-

Series resistance is compensated by >80%.

-

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit IhERG, a depolarizing pulse to +20 mV for 1 second is applied, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

-

Cavutilide at various concentrations is perfused into the recording chamber.

-

-

Data Analysis:

-

The peak tail current amplitude at -50 mV is measured before and after drug application to determine the percentage of block.

-

Concentration-response curves are generated by fitting the data to the Hill equation to calculate the IC50 value.

-

To study the state-dependence of the block, different voltage protocols are employed to hold the channels in resting, open, or inactivated states during drug application.

-

The following diagram outlines the experimental workflow for the whole-cell patch-clamp studies.

Clinical Implications and Future Directions

The distinct cellular electrophysiological profile of Cavutilide, characterized by its potent and frequency-dependent IKr blockade, provides a solid rationale for its high efficacy in terminating atrial fibrillation with a favorable safety margin. Clinical studies have indeed demonstrated high success rates for pharmacological cardioversion of both paroxysmal and persistent AF, even in patients with heart failure.[3][4]

Future research should focus on:

-

Directly comparing the effects of Cavutilide on ion channels in isolated primary atrial and ventricular cardiomyocytes from various species, including humans.

-

Investigating the impact of Cavutilide on calcium handling dynamics in atrial versus ventricular cells.

-

Exploring the potential synergistic effects of Cavutilide with other antiarrhythmic agents.

This in-depth understanding of Cavutilide's cellular effects is paramount for its optimal clinical application and for the development of next-generation antiarrhythmic therapies with improved efficacy and safety profiles.

References

- 1. Characterization of hERG K+ channel inhibition by the new class III antiarrhythmic drug cavutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intravenous Cavutilide for Pharmacological Conversion of Paroxysmal and Persistent Atrial Fibrillation in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intravenous Cavutilide for Pharmacological Conversion of Paroxysmal and Persistent Atrial Fibrillation in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Cavutilide in Animal Models of Arrhythmia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as Niferidil or Refralon) is a Class III antiarrhythmic agent that has demonstrated notable efficacy in the management of atrial fibrillation. Its primary mechanism of action involves the blockade of cardiac potassium channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in myocardial tissue. This technical guide provides a comprehensive overview of the pharmacodynamics of Cavutilide in various preclinical animal models of arrhythmia, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Pharmacodynamic Properties of Cavutilide

Cavutilide's antiarrhythmic effects are primarily attributed to its potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This action prolongs the repolarization phase of the cardiac action potential, a hallmark of Class III antiarrhythmic drugs.

Mechanism of Action at the Ion Channel Level

Cavutilide exhibits a high affinity for the IKr/hERG channels. Unlike some other Class III agents, Cavutilide's binding is state-dependent, showing a preference for the open and inactivated states of the channel over the resting state.[1] This characteristic may contribute to its efficacy in rapidly firing atrial tissue during fibrillation.

The primary molecular target of Cavutilide is the hERG potassium channel, which is responsible for the rapid delayed rectifier current (IKr). By blocking this channel, Cavutilide prolongs the repolarization phase of the cardiac action potential.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters of Cavutilide's effects on various cardiac ion channels and action potential duration in different animal models.

Table 1: Inhibitory Concentrations (IC50) of Cavutilide on Cardiac Ion Channels

| Ion Channel Current | Animal Model/Cell Line | IC50 | Reference(s) |

| IKr (hERG) | CHO-K1 cells | 12.8 nM | [1] |

| IKr (atrial) | Guinea Pig | 1.26 nM | [2] |

| IKr (ventricular) | Guinea Pig | 38.2 nM | [2] |

| Ito | Mouse (ventricular) | 203 µM | [3] |

| IKur | Mouse (ventricular) | 60 µM | [3] |

| Iss | Mouse (ventricular) | 28 µM | [3] |

| IKACh | Guinea Pig (atrial) | 9.2 µM | [2] |

| IKATP | Guinea Pig (atrial) | 226 µM | [2] |

| ICaL | Mouse (ventricular) | ~100 µM | [3] |

Table 2: Effects of Cavutilide on Action Potential Duration (APD)

| Animal Model | Tissue | Concentration | APD Prolongation (% of control) | Reference(s) |

| Mouse | Ventricular Myocardium | 1 µM | 12.05 ± 1.8% (APD50) | [3] |

| Mouse | Ventricular Myocardium | 10 µM | 32.1 ± 4.9% (APD50) | [3] |

| Guinea Pig | Atrial Myocardium | 10 nM | 15.2 ± 2.8% (APD90) | [2] |

| Guinea Pig | Atrial Myocardium | 1 µM - 10 µM | Up to 32.5% (APD90) | [2] |

EC50 for APD Prolongation:

-

In guinea pig atrial myocardium, the estimated concentration for half-maximal AP prolongation (EC50) was 11.3 nM.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. The following sections outline the key experimental protocols used in the cited studies on Cavutilide.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Technique

This technique is employed to measure the effects of Cavutilide on specific ion channel currents in isolated cardiomyocytes.

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from the desired cardiac tissue (e.g., mouse ventricle, guinea pig atrium).

-

Recording: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is pressed against the cell membrane. A high-resistance "giga-seal" is formed. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure the currents of interest (e.g., IKr, Ito).

-

Drug Application: Cavutilide is applied to the extracellular solution at various concentrations to determine its inhibitory effects on the targeted ion channels.

Ex Vivo Electrophysiology: Microelectrode Action Potential Recording

This method is used to assess the effects of Cavutilide on the action potential characteristics of intact myocardial tissue preparations.

-

Tissue Preparation: Multicellular preparations, such as the right ventricular wall or atrial trabeculae, are dissected and placed in a tissue bath perfused with oxygenated Tyrode's solution.

-

Recording: Sharp glass microelectrodes filled with 3 M KCl are inserted into individual cardiomyocytes to record transmembrane action potentials.

-

Stimulation: The tissue is stimulated at a constant frequency using external electrodes.

-

Drug Perfusion: Cavutilide is added to the perfusate at different concentrations, and changes in action potential parameters (e.g., APD at 50% and 90% repolarization) are measured.

Proarrhythmic Potential in Animal Models

A critical aspect of the preclinical evaluation of any antiarrhythmic drug is the assessment of its proarrhythmic risk, particularly the potential to induce Torsades de Pointes (TdP).

Rabbit Model of Phenylephrine-Induced TdP

In a study utilizing a model of phenylephrine-induced potentiation of TdP in non-anesthetized rabbits, Cavutilide demonstrated a low propensity for inducing this life-threatening arrhythmia.

-

Experimental Setup: Non-anesthetized rabbits are instrumented for continuous ECG monitoring.

-

Arrhythmia Induction: Phenylephrine is administered to create conditions that potentiate TdP.

-

Drug Administration: Cavutilide is administered acutely in combination with phenylephrine.

-

Observations: In this model, Cavutilide induced pronounced ventricular extrasystoles but rarely caused episodes of ventricular tachycardia or TdP paroxysms. In contrast, the reference Class III antiarrhythmic drug, dofetilide, consistently caused prolonged episodes of monomorphic ventricular tachycardia and frequent, repetitive paroxysms of high-frequency TdP.

This suggests that Cavutilide may have a more favorable safety profile regarding proarrhythmia compared to some other IKr blockers. The direct frequency-dependent nature of its effect on myocardial activation is thought to contribute to this lower proarrhythmic risk.

Signaling Pathways in Cardiac Arrhythmia and Class III Drug Action

The electrophysiological effects of Cavutilide are a direct consequence of its interaction with cardiac ion channels. These channels are, in turn, regulated by complex intracellular signaling pathways. While specific signaling pathways directly modulated by Cavutilide are still under investigation, the general pathways influencing cardiac repolarization and arrhythmogenesis provide context for its mechanism of action.

Sympathetic stimulation, for instance, acting through β-adrenergic receptors, G-proteins, adenylyl cyclase, and protein kinase A (PKA), can phosphorylate and modulate the function of various ion channels, including IKs and ICa,L, thereby altering the APD. Dysregulation of these pathways can contribute to arrhythmogenesis. Cavutilide, by directly targeting the IKr channel, provides a direct means of prolonging repolarization, independent of these upstream signaling events.

Conclusion

The preclinical pharmacodynamic profile of Cavutilide in animal models demonstrates its potent and relatively selective blockade of the IKr potassium channel, leading to a concentration-dependent prolongation of the myocardial action potential. Studies in murine and guinea pig models have provided detailed quantitative data on its effects on various ion channels. Importantly, in a rabbit model of TdP, Cavutilide exhibited a lower proarrhythmic potential compared to dofetilide, suggesting a favorable safety profile. Further investigations, particularly in larger animal models such as canines, would provide a more complete understanding of its electrophysiological effects and solidify its preclinical profile. The unique state-dependent binding of Cavutilide to the hERG channel may underlie its clinical efficacy and safety. This comprehensive preclinical data package is essential for guiding the clinical development and rational use of Cavutilide in the treatment of cardiac arrhythmias.

References

- 1. Characterization of hERG K+ channel inhibition by the new class III antiarrhythmic drug cavutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Class III Antiarrhythmic Drug Niferidil Prolongs Action Potentials in Guinea Pig Atrial Myocardium via Inhibition of Rapid Delayed Rectifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of new class III antiarrhythmic drug niferidil on electrical activity in murine ventricular myocardium and their ionic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ion Channel Selectivity Profile of Cavutilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as Niferidil or Refralon) is a Class III antiarrhythmic agent noted for its efficacy in the termination of persistent atrial fibrillation.[1][2] Its primary mechanism of action involves the modulation of cardiac ion channels to prolong the action potential duration, a hallmark of Class III antiarrhythmic drugs. A thorough understanding of its ion channel selectivity profile is critical for assessing its therapeutic potential and predicting potential proarrhythmic risks. This technical guide provides a comprehensive overview of the available data on Cavutilide's interaction with key cardiac ion channels, details the experimental methodologies used for these assessments, and visualizes the experimental workflow and the drug's mechanism of action.

Quantitative Ion Channel Selectivity Profile

The selectivity of Cavutilide for various ion channels is a key determinant of its clinical effects. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that while Cavutilide is known to inhibit the L-type calcium current (ICaL), a specific IC50 value is not consistently reported in the available literature.[2]

| Ion Channel | Current | Species | Cell Line | IC50 | Reference |

| hERG (KCNH2) | IKr | Human | CHO-K1 | 12.8 nM | [1] |

| Muscarinic Acetylcholine Receptor-gated K+ Channel | IKACh | Guinea Pig | Atrial Myocytes | 9.2 µM | [3] |

| L-type Calcium Channel | ICaL | - | - | Data Not Available | [2] |

| Voltage-gated Sodium Channel | INa | - | - | Data Not Available | - |

| Other Voltage-gated Potassium Channels (e.g., Kv1.5, Kv4.3, Kir2.1) | IK-various | - | - | Data Not Available | - |

Key Insights from the Selectivity Profile:

-

High hERG Potency: Cavutilide is a highly potent blocker of the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr). This action is central to its ability to prolong the cardiac action potential.[1]

-

State-Dependent hERG Blockade: The inhibition of hERG channels by Cavutilide is state-dependent. It binds to the open and inactivated states of the channel but not to the resting state.[1][4] This characteristic may contribute to its favorable safety profile compared to other Class III agents.

-

Moderate IKACh Inhibition: Cavutilide also inhibits the acetylcholine-activated potassium current (IKACh) at micromolar concentrations.[3] This action could potentially contribute to its antiarrhythmic effects in the atria.

-

Known ICaL Inhibition: Although a precise IC50 value is not available, the inhibitory effect of Cavutilide on the L-type calcium current (ICaL) is documented.[2] This calcium channel blockade could modulate its overall electrophysiological effects.

Experimental Protocols

The primary experimental technique used to determine the ion channel selectivity profile of Cavutilide is the whole-cell patch-clamp method.[1] This technique allows for the direct measurement of ionic currents through specific channels in isolated cells.

Whole-Cell Patch-Clamp Protocol for hERG (IKr) Current Measurement

This protocol is based on the methodologies described for assessing Cavutilide's effect on hERG channels expressed in CHO-K1 cells.[1]

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human KCNH2 gene (encoding the hERG channel) are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

-

Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic dissociation solution to ensure membrane integrity.

-

Electrophysiological Recording:

-

Pipette Solution (Intracellular): The patch pipette is filled with a solution mimicking the intracellular ionic composition, typically containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.

-

External Solution (Extracellular): The recording chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.

-

-

Voltage-Clamp Protocol:

-

The cell is held at a holding potential of -80 mV.

-

To elicit hERG currents, a depolarizing pulse to +20 mV for 1 second is applied to open and then inactivate the channels.

-

The membrane is then repolarized to -50 mV to record the deactivating tail current, which is characteristic of IKr.

-

-

Drug Application:

-

A stable baseline recording of the hERG current is established.

-

Cavutilide is then perfused into the recording chamber at various concentrations.

-

The effect of each concentration on the hERG tail current is measured until a steady-state block is achieved.

-

-

Data Analysis:

-

The percentage of current inhibition at each concentration is calculated relative to the baseline current.

-

An IC50 value is determined by fitting the concentration-response data to the Hill equation.

-

Mandatory Visualizations

Experimental Workflow for Ion Channel Selectivity Profiling

Caption: Experimental workflow for determining ion channel selectivity using whole-cell patch-clamp.

Signaling Pathway of Cavutilide

Caption: Direct ion channel blockade mechanism of Cavutilide leading to its antiarrhythmic effect.

References

- 1. Characterization of hERG K+ channel inhibition by the new class III antiarrhythmic drug cavutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous Cavutilide for Pharmacological Conversion of Paroxysmal and Persistent Atrial Fibrillation in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Cavutilide's Effect on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cavutilide (also known as Niferidil or Refralon) is a Class III antiarrhythmic agent designed for the pharmacological conversion of atrial fibrillation (AF). Its primary mechanism of action involves the potent and concentration-dependent blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-a-go-go-Related Gene). This action leads to a prolongation of the cardiac action potential duration (APD), thereby extending the effective refractory period of cardiomyocytes. Additionally, Cavutilide has been reported to inhibit the L-type calcium current (ICaL), contributing to its electrophysiological profile. This guide provides a detailed overview of the electrophysiological effects of Cavutilide, with a focus on its impact on cardiac action potential duration, the methodologies used for its evaluation, and its clinical implications.

Mechanism of Action

The prolongation of the cardiac action potential by Cavutilide is a direct consequence of its interaction with specific ion channels that govern the repolarization phase of the cardiomyocyte action potential.

Primary Target: IKr Blockade

The predominant effect of Cavutilide is the blockade of the IKr current, which is crucial for the repolarization of the cardiac ventricles. By inhibiting this outward potassium current, Cavutilide delays the repolarization process, leading to a significant prolongation of the action potential duration.[1][2] This effect is the hallmark of Class III antiarrhythmic drugs and is the basis for their antiarrhythmic efficacy in conditions such as atrial fibrillation. The inhibition of hERG channels by Cavutilide has been demonstrated to be highly potent.[2]

Secondary Target: ICaL Inhibition

In addition to its primary effect on IKr, Cavutilide also exhibits inhibitory effects on the L-type calcium current (ICaL).[1] This inward calcium current plays a key role in the plateau phase (Phase 2) of the cardiac action potential. Inhibition of ICaL can also contribute to the modulation of the action potential duration and may influence the proarrhythmic potential of the drug.

Quantitative Electrophysiological Data

The following tables summarize the available quantitative data on the electrophysiological effects of Cavutilide.

In Vitro Potency

| Target Ion Channel | Parameter | Value | Species/Cell Line | Reference |

| hERG (IKr) | IC50 | 12.8 nM | CHO-K1 cells | [2] |

| ICaL | IC50 | Not Reported | - | - |

In Vitro Inhibition Kinetics of IhERG

| Membrane Potential | Time Constant (τ) of Inhibition (100 nM Cavutilide) |

| +60 mV | 78.8 ms |

| 0 mV | 103 ms |

| -30 mV | 153 ms |

Data from a study on hERG channels expressed in CHO-K1 cells, demonstrating voltage-dependent inhibition kinetics.[2]

Clinical Efficacy in Atrial Fibrillation Conversion

| Cumulative Dose | Efficacy in Patients with Heart Failure | Efficacy in Patients without Heart Failure |

| 5 µg/kg | 37.9% | 36.9% |

| 10 µg/kg | 58.6% | 58.0% |

| 20 µg/kg | 74.0% | 77.0% |

| 30 µg/kg | 92.8% | 90.1% |

Data from a retrospective cohort study on pharmacological cardioversion of paroxysmal and persistent atrial fibrillation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug's electrophysiological profile. Below are representative protocols for in vitro and in vivo studies of IKr blockers like Cavutilide.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of Cavutilide on the IKr current in a heterologous expression system.

4.1.1 Cell Preparation

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with the hERG gene are cultured under standard conditions.

-

Cells are passaged upon reaching 80-90% confluency and plated onto glass coverslips for electrophysiological recording.

4.1.2 Electrophysiological Recording

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution.

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

The whole-cell patch-clamp configuration is established, and membrane currents are recorded using a patch-clamp amplifier and data acquisition system.

4.1.3 Voltage-Clamp Protocol for IhERG Measurement

-

Cells are held at a holding potential of -80 mV.

-

A depolarizing pulse to +20 mV for 1000 ms is applied to activate the hERG channels.

-

The membrane is then repolarized to -50 mV for 2000 ms to record the deactivating tail current, which is a measure of the IhERG.

-

This protocol is repeated at a steady frequency (e.g., every 15 seconds).

-

After obtaining a stable baseline recording, Cavutilide is applied at various concentrations via the superfusion system.

-

The concentration-dependent block of the IhERG tail current is measured to determine the IC50.

In Vivo Electrophysiology: Rabbit Model of Proarrhythmia

This protocol is designed to assess the effect of Cavutilide on cardiac repolarization and its proarrhythmic potential in a whole-animal model.

4.2.1 Animal Preparation

-

New Zealand White rabbits of either sex are anesthetized.

-

The right jugular vein is cannulated for intravenous drug administration.

-

Standard ECG leads are placed to monitor cardiac electrical activity.

4.2.2 Experimental Procedure

-

A stabilization period of 20-30 minutes is allowed after the initial setup.

-

Baseline ECG parameters, including heart rate and QT interval, are recorded.

-

Cavutilide is administered as an intravenous infusion at escalating doses.

-

ECG is continuously monitored throughout the drug infusion and for a specified period afterward.

-

Changes in the QT interval, corrected for heart rate (QTc), are measured to assess the extent of repolarization prolongation.

-

The occurrence of any arrhythmias, particularly Torsade de Pointes, is carefully monitored and documented.

Visualizations

Signaling Pathway of Cavutilide's Action

Caption: Mechanism of action of Cavutilide on cardiac ion channels and action potential.

Experimental Workflow for In Vitro IhERG Assay

Caption: Workflow for determining the IC50 of Cavutilide on hERG channels.

Logical Relationship of Cavutilide's Effects

Caption: Logical flow from Cavutilide administration to its therapeutic and adverse effects.

References

- 1. Intravenous Cavutilide for Pharmacological Conversion of Paroxysmal and Persistent Atrial Fibrillation in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of hERG K+ channel inhibition by the new class III antiarrhythmic drug cavutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Cavutilide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cavutilide is a novel Class III antiarrhythmic agent demonstrating high efficacy in the termination of persistent atrial fibrillation with a favorable safety profile. Its primary mechanism of action involves the blockade of the rapid delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel. Understanding the structural activity relationship (SAR) of cavutilide and its analogs is crucial for the development of next-generation antiarrhythmics with improved potency, selectivity, and safety. This technical guide provides a comprehensive overview of the known characteristics of cavutilide, its mechanism of action, and detailed experimental protocols for its evaluation. Due to the limited publicly available information on the SAR of a series of cavutilide analogs, this guide also discusses general SAR principles for other hERG channel blockers to provide a framework for future drug design and development efforts.

Introduction to Cavutilide

Cavutilide (also known as niferidil or Refralon) is a promising Class III antiarrhythmic drug that has shown high efficacy in converting atrial fibrillation (AF) to sinus rhythm, including in patients with persistent AF and heart failure.[1][2] Clinical studies have highlighted its potent antiarrhythmic action with a reported success rate of up to 91.6% in restoring sinus rhythm in patients with persistent AF/AFL.[1] A key characteristic of cavutilide is its relatively low risk of proarrhythmic effects, such as Torsade de Pointes (TdP), a significant concern with many other Class III agents.[3][4]

The primary molecular target of cavutilide is the hERG potassium channel, which is responsible for the IKr current that plays a critical role in the repolarization of the cardiac action potential.[3] By blocking this channel, cavutilide prolongs the action potential duration (APD) and the effective refractory period in cardiomyocytes, thereby suppressing the re-entrant circuits that underlie many arrhythmias.

Mechanism of Action

Cavutilide exhibits a state-dependent blockade of the hERG channel, preferentially binding to the open and inactivated states of the channel over the resting state.[3] This characteristic is significant as it suggests that cavutilide's channel-blocking effect is more pronounced at higher heart rates, a desirable feature for an antiarrhythmic drug targeting tachyarrhythmias. The inhibition of the hERG channel by cavutilide is potent, with a reported IC50 value of 12.8 nM in CHO-K1 cells expressing the channel.[3]

Signaling Pathway of Cavutilide Action

References

Methodological & Application

Application Notes and Protocols for Testing Cavutilide Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Cavutilide, a novel class III antiarrhythmic agent. The primary mechanism of action for Cavutilide is the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier current (IKr) in cardiomyocytes.[1][2][3] Additionally, Cavutilide has been shown to inhibit the L-type calcium current (ICaL).[4]

The following protocols describe two key in vitro assays to quantify the efficacy of Cavutilide: a whole-cell patch-clamp electrophysiology assay for hERG channel inhibition and a fluorescence-based calcium imaging assay for L-type calcium channel inhibition.

Quantitative Efficacy of Cavutilide

The inhibitory potency of Cavutilide on the hERG channel has been determined using whole-cell patch-clamp assays. This data is crucial for understanding its therapeutic potential and safety profile.

| Target Ion Channel | Assay Type | Cell Line | Parameter | Value | Reference |

| hERG (Kv11.1) | Whole-cell Patch Clamp | CHO-K1 | IC50 | 12.8 nM | [1][2][3] |

Signaling Pathway of Cavutilide

Cavutilide exerts its antiarrhythmic effects by directly interacting with and blocking key cardiac ion channels. This diagram illustrates the primary targets of Cavutilide.

Caption: Mechanism of action of Cavutilide on cardiac ion channels.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol details the "gold standard" method for assessing the inhibitory effect of Cavutilide on the hERG potassium channel.[4][5] It involves direct measurement of IKr in a cell line stably expressing the hERG channel.

Experimental Workflow

Caption: Workflow for the whole-cell patch-clamp assay.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG gene.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Cavutilide Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.

-

Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Borosilicate Glass Capillaries: For pulling micropipettes.

Procedure

-

Cell Preparation:

-

Culture hERG-expressing cells under standard conditions (e.g., 37°C, 5% CO2).

-

One day before the experiment, plate the cells at a low density onto glass coverslips to ensure isolated single cells for patching.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Fill the micropipette with the internal solution and ensure it is bubble-free.

-

-

Establishing Whole-Cell Configuration:

-

Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Using the micromanipulator, carefully approach a single, healthy-looking cell with the micropipette.

-

Apply slight positive pressure to the pipette to keep the tip clean.

-

Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

-

Recording hERG Current:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a specific voltage-step protocol to elicit the hERG current (IhERG). A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the characteristic "tail" current, which is used for quantification.

-

Record stable baseline currents for several minutes.

-

-

Cavutilide Application:

-

Begin perfusion of the recording chamber with the external solution containing the lowest concentration of Cavutilide.

-

Allow the drug to equilibrate for 2-5 minutes, or until the inhibitory effect on the hERG current reaches a steady state.

-

Record the current at this concentration.

-

Repeat the process with increasing concentrations of Cavutilide to establish a dose-response relationship.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at -50 mV in the absence (control) and presence of each Cavutilide concentration.

-

Calculate the percentage of current inhibition for each concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the Cavutilide concentration and fit the data to a Hill equation to determine the IC50 value.

-

Protocol 2: Fluorescence-Based Calcium Imaging for L-type Calcium Channel Inhibition

This protocol describes a high-throughput compatible method to assess the inhibitory effect of Cavutilide on L-type calcium channels using a fluorescent calcium indicator.[6][7]

Experimental Workflow

Caption: Workflow for the calcium imaging assay.

Materials and Reagents

-

Cell Line: A suitable cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK293, H9c2).[8]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Calcium Indicator: Fluo-4 AM.[9]

-

Probenecid: (Optional) To prevent the active transport of the dye out of the cells.

-

Depolarizing Agent: Potassium chloride (KCl) solution to depolarize the cell membrane and open voltage-gated calcium channels.

-

Cavutilide Stock Solution: Prepared as described in Protocol 1.

-

Microplate: 96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements, such as a FLIPR (Fluorescent Imaging Plate Reader).[6][10]

Procedure

-

Cell Plating:

-

The day before the assay, seed the cells into the wells of a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM dye-loading solution in the assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Probenecid can be included if necessary.

-

Remove the cell culture medium from the wells and add the dye-loading solution.

-

Incubate the plate for 60 minutes at 37°C, 5% CO2, protected from light.

-

-

Compound Addition:

-

Following incubation, if a wash step is required by the specific kit, gently wash the cells with assay buffer, leaving a final volume in the wells. For no-wash kits, proceed directly.[10]

-

Prepare serial dilutions of Cavutilide in assay buffer in a separate compound plate.

-

Transfer the Cavutilide dilutions to the cell plate and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence at Ex/Em = 490/525 nm.[6]

-

Establish a stable baseline fluorescence reading for a few seconds.

-

Use the instrument's integrated fluidics to add the depolarizing agent (e.g., KCl to a final concentration of 50 mM) to all wells simultaneously to activate the L-type calcium channels.

-

Continue to record the fluorescence signal for 1-2 minutes to capture the resulting increase in intracellular calcium.

-

-

Data Analysis:

-

The increase in fluorescence upon stimulation corresponds to the influx of calcium.

-

Calculate the response magnitude (e.g., peak fluorescence minus baseline) for each well.

-

Determine the percentage inhibition of the calcium influx by Cavutilide at each concentration compared to the control wells (no drug).

-

Plot the percentage inhibition against the logarithm of the Cavutilide concentration and fit the curve to determine the IC50 value.

-

References

- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel [pubmed.ncbi.nlm.nih.gov]

- 2. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 6. abcam.com [abcam.com]

- 7. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. moleculardevices.com [moleculardevices.com]

Animal Models for Studying Cavutilide's Antiarrhythmic Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as Niferidil or Refralon) is a novel Class III antiarrhythmic agent demonstrating high efficacy in the termination of atrial fibrillation (AF), including persistent forms.[1] Its primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), mediated by hERG channels, which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes.[2][3] Additionally, Cavutilide has been shown to inhibit the L-type calcium current (ICaL).[4] These electrophysiological effects contribute to its potent antiarrhythmic properties. This document provides detailed application notes and protocols for utilizing various animal models to study the antiarrhythmic effects of Cavutilide, focusing on atrial fibrillation and ventricular tachycardia.

Mechanism of Action and Signaling Pathway

Cavutilide exerts its antiarrhythmic effect by modulating key ion channels involved in the cardiac action potential. Its primary target is the IKr current, which is crucial for the repolarization phase. By blocking IKr, Cavutilide prolongs the APD and increases the ERP, making the myocardial tissue less susceptible to re-entrant arrhythmias. The inhibition of ICaL may also contribute to its antiarrhythmic and proarrhythmic profile.

Figure 1: Simplified signaling pathway of Cavutilide's action on cardiomyocyte ion channels.

Animal Models for Atrial Fibrillation (AF)

Large animal models are generally preferred for studying AF due to the anatomical and electrophysiological similarities of their atria to humans. Canine and porcine models are particularly relevant.

Canine Rapid Atrial Pacing Model

This model is widely used to induce and study AF. Rapid atrial pacing leads to electrical remodeling of the atria, creating a substrate for sustained AF.

Experimental Workflow:

Figure 2: Experimental workflow for the canine rapid atrial pacing model.

Detailed Protocol:

-

Animal Preparation: Anesthetize adult mongrel dogs (either sex) using an appropriate anesthetic regimen (e.g., morphine-chloralose) to maintain autonomic function.[5] Surgically expose the femoral artery and vein for catheter insertion and blood pressure monitoring. Insert multipolar electrode catheters into the right atrium for pacing and recording.

-

Arrhythmia Induction: Induce AF by rapid atrial pacing (e.g., 40 Hz for 20 minutes).[5] To create a more sustained form of AF, an infusion of phenylephrine (2 µg/kg/min) can be administered to increase systemic arterial pressure and vagal tone.[5]

-

Cavutilide Administration: Once sustained AF is confirmed (e.g., lasting >10 minutes post-pacing), administer Cavutilide intravenously. A dose-ranging study is recommended to determine the effective dose for AF termination.

-

Data Acquisition and Analysis: Continuously record intracardiac electrograms and surface ECG. Measure the time to AF termination, changes in AF cycle length, and alterations in atrial effective refractory period (AERP) and QT interval.

Quantitative Data Summary (Hypothetical based on Class III drug effects):

| Parameter | Pre-Cavutilide | Post-Cavutilide (Effective Dose) |

| AF Duration | Sustained (>10 min) | Terminated in X% of animals |

| Mean AF Cycle Length | Y ms | Increased by Z% |

| Atrial Effective Refractory Period (AERP) | A ms | Increased by B% |

| QT Interval | C ms | Increased by D% |

Porcine Model of Atrial Fibrillation

Pigs are another suitable large animal model for AF research, with cardiac anatomy and physiology closely resembling that of humans.

Protocol: Similar to the canine model, AF can be induced in pigs through rapid atrial pacing. The surgical preparation and data acquisition methods are comparable. Due to the susceptibility of pigs to ventricular fibrillation, careful monitoring is crucial.

Animal Models for Ventricular Tachycardia (VT) and Proarrhythmia Assessment

Rabbit and canine models are commonly used to assess the potential for drug-induced ventricular arrhythmias, including Torsade de Pointes (TdP).

Rabbit Model of Phenylephrine-Induced TdP

This model is designed to assess the proarrhythmic potential of drugs that prolong cardiac repolarization.

Experimental Workflow:

Figure 3: Workflow for assessing proarrhythmic potential in a rabbit model.

Detailed Protocol:

-

Animal Preparation: Use conscious, non-anesthetized rabbits to avoid the confounding effects of anesthesia on cardiac electrophysiology. The animals should be instrumented for continuous ECG monitoring.

-

Drug Administration: Administer Cavutilide intravenously. A recent study used an acute administration protocol in combination with phenylephrine.[2]

-

Arrhythmia Induction and Monitoring: Following Cavutilide administration, infuse phenylephrine to create conditions that favor the development of early afterdepolarizations and TdP. Continuously monitor the ECG for the occurrence of ventricular extrasystoles, ventricular tachycardia, and TdP.

-

Data Analysis: Quantify the incidence and duration of ventricular arrhythmias. Measure changes in the QT interval and heart rate. Compare the proarrhythmic effects of Cavutilide to a known TdP-inducing agent like dofetilide.

Quantitative Data from a Preclinical Study:

A study in non-anesthetized rabbits with phenylephrine-induced potentiation of TdP showed that Cavutilide induced pronounced ventricular extrasystoles but rarely caused episodes of ventricular tachycardia or TdP. In contrast, the reference drug dofetilide caused prolonged and multiple episodes of monomorphic ventricular tachycardia and frequent, repetitive paroxysms of high-frequency TdP under the same conditions.[2] This suggests a lower proarrhythmic potential for Cavutilide compared to dofetilide in this model.

| Drug | Ventricular Extrasystoles | Ventricular Tachycardia | Torsade de Pointes |

| Cavutilide | Pronounced | Rare | Rare |

| Dofetilide | Present | Frequent, prolonged | Frequent, repetitive |

Canine Chronic Atrioventricular (AV) Block Model

This model is highly sensitive for detecting drug-induced TdP. The chronic AV block leads to electrical remodeling that increases the susceptibility to proarrhythmia.

Protocol:

-

Model Creation: Surgically induce complete AV block in dogs. Allow for a period of several weeks for cardiac remodeling to occur.

-

Drug Administration: Administer Cavutilide, typically via intravenous infusion, in conscious, unsedated animals.

-

Electrophysiological Monitoring: Continuously record ECG and monophasic action potentials (MAPs) to assess changes in repolarization and the occurrence of early afterdepolarizations (EADs) and ventricular arrhythmias.

-

Data Analysis: Quantify the incidence of TdP, changes in QT interval, and MAP duration.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between different animal models, drug doses, and control groups. It is essential to correlate the observed antiarrhythmic or proarrhythmic effects with the electrophysiological changes induced by Cavutilide.

Conclusion

The selection of an appropriate animal model is critical for the preclinical evaluation of Cavutilide's antiarrhythmic and proarrhythmic properties. Canine and porcine models of atrial fibrillation are well-suited for efficacy studies, while rabbit and canine models with induced susceptibility to repolarization-related arrhythmias are valuable for safety assessment. The detailed protocols provided in these application notes offer a framework for conducting robust preclinical studies to further characterize the electrophysiological profile of Cavutilide.

References

- 1. [Refralon (niferidil) is a new class III antiarrhythmic agent for pharmacological cardioversion for persistent atrial fibrillation and atrial flutter] [pubmed.ncbi.nlm.nih.gov]

- 2. Class III Antiarrhythmic Drug Cavutilide Does Not Increase the Susceptibility of the Ventricles to Phenylephrine-Induced Tachyarrhythmias Due to the Direct Dependence of the Effect on the Frequency of Myocardial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of hERG K+ channel inhibition by the new class III antiarrhythmic drug cavutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intravenous Cavutilide for Pharmacological Conversion of Paroxysmal and Persistent Atrial Fibrillation in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Patch-Clamp Methodology for Cavutilide on hERG Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavutilide (also known as niferidil or refralon) is a novel Class III antiarrhythmic drug demonstrating high efficacy in the termination of persistent atrial fibrillation and a low risk of proarrhythmic events like Torsade de Pointes (TdP).[1] Its primary mechanism of action is the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) crucial for cardiac repolarization.[1][2] Understanding the specific interaction of Cavutilide with the hERG channel is critical for both elucidating its therapeutic advantages and for broader cardiac safety pharmacology.

These application notes provide a detailed overview and experimental protocols for characterizing the effects of Cavutilide on hERG channels using the whole-cell patch-clamp technique, the gold standard for ion channel electrophysiology.[3][4] The protocols are based on published findings and established methodologies for assessing hERG channel blockers.

Mechanism of Action of Cavutilide on hERG Channels

Patch-clamp studies have revealed that Cavutilide is a potent blocker of hERG channels.[1][2] Unlike some other Class III antiarrhythmics, Cavutilide exhibits a state-dependent binding mechanism. It does not bind to hERG channels in their resting state but demonstrates high affinity for both the open and inactivated states of the channel.[1][5] This characteristic contributes to its use- and frequency-dependent effects. The inhibition of hERG channels by Cavutilide is more pronounced at higher frequencies of depolarization, suggesting a stronger effect during tachyarrhythmias like atrial fibrillation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Cavutilide's interaction with hERG channels as determined by whole-cell patch-clamp experiments on CHO-K1 cells expressing hERG.[1]

Table 1: Potency of Cavutilide on hERG Channels

| Parameter | Value | Cell Line |

| IC50 | 12.8 nM | CHO-K1 |

Table 2: Voltage-Dependence of hERG Current (IhERG) Inhibition by 100 nM Cavutilide

| Membrane Potential | Time Constant of Inhibition (τ) |

| +60 mV | 78.8 ms |

| 0 mV | 103 ms |

| -30 mV | 153 ms |

Table 3: Frequency-Dependence of hERG Block by Cavutilide

| Depolarization Frequency | Qualitative Effect on IhERG Block |

| 2 Hz | Greater Block |

| 0.2 Hz | Lesser Block |

Experimental Protocols

The following are detailed protocols for conducting whole-cell patch-clamp experiments to assess the effects of Cavutilide on hERG channels. These protocols are designed for manual or automated patch-clamp systems using mammalian cell lines stably expressing hERG channels (e.g., HEK293 or CHO cells).[3][4][6]

Cell Culture and Preparation

-

Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

-

Culture Medium: Standard culture medium appropriate for the cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum, penicillin-streptomycin, and a selection antibiotic to maintain hERG expression.

-

Cell Preparation:

-

Culture cells to 70-90% confluency.

-

Dissociate cells from the culture flask using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.

-

Resuspend the cells in the external bath solution (see below) at a suitable density (e.g., 1 x 106 cells/mL for automated systems).[6]

-

Allow cells to stabilize in the external solution for at least 10 minutes before recording.

-

Solutions and Reagents

Table 4: Composition of Electrophysiology Solutions

| Solution | Component | Concentration (mM) |

| External (Bath) Solution | NaCl | 140 |

| KCl | 4 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 5 | |

| pH adjusted to 7.4 with NaOH | ||